molecular formula C21H20FN5O B2876119 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396790-68-3

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2876119
CAS No.: 1396790-68-3
M. Wt: 377.423
InChI Key: RBRKYELDPNLJQD-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-fluoro group and linked to a pyrimidine ring bearing a 4-phenylpiperazine moiety. The fluorine atom enhances metabolic stability and electronic properties, while the pyrimidine-phenylpiperazine moiety may influence receptor binding, particularly in the context of central nervous system (CNS) targets such as metabotropic glutamate receptors (mGluRs) .

Properties

IUPAC Name

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRKYELDPNLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a pyrimidine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with a fluorinated benzoyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Research Findings and Implications

  • Its pyrimidine linker may allow for dual modulation of mGlu5 and aminergic receptors.
  • Limitations vs. Analogs : Higher molecular weight compared to VU0409106 may reduce blood-brain barrier penetration. Lack of in vivo data necessitates further studies.
  • Therapeutic Potential: Structural similarity to mGlu5 modulators (e.g., VU0366248 ) suggests promise in neurological disorders, while piperazine analogs (e.g., EP3222620 B1) indicate possible anticancer applications .

Biological Activity

3-Fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21_{21}H20_{20}FN5_{5}O
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1396790-68-3

The biological activity of this compound can be primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the serotonin and dopamine systems:

  • Target Receptors : It is known to bind to serotonin (5-HT) and dopamine receptors, which play crucial roles in mood regulation, cognition, and other physiological processes.
  • Mode of Action : The compound can either enhance or inhibit receptor activity, leading to alterations in neural signaling pathways. For instance, if it acts as an agonist at serotonin receptors, it may promote mood elevation and anxiety reduction .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antidepressant Activity : Due to its interaction with serotonin receptors, there is potential for this compound to exhibit antidepressant effects.
  • Cognitive Enhancement : By modulating dopaminergic signaling, it may also aid in enhancing cognitive functions .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential effects:

Study on Piperazine Derivatives

A study focused on piperazine derivatives demonstrated that compounds with similar structural motifs exhibited significant inhibition of human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. This inhibition was linked to the compounds' ability to bind at critical sites within the enzyme .

Virtual Screening Analysis

Virtual screening techniques have been employed to assess the binding affinity of various piperazine derivatives, including those related to this compound. These studies indicated that certain derivatives could effectively target AChE and influence amyloid peptide aggregation, a hallmark of Alzheimer's pathology.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamideAChE InhibitionCompetitive binding
N-fluorobenzenesulfonimideFluorination AgentElectrophilic substitution

This compound is unique due to its specific combination of functional groups that confer distinct biological properties compared to other piperazine derivatives.

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